7,7-Dimethyl-2-azaspiro[3.5]nonane
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Overview
Description
7,7-Dimethyl-2-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
7,7-Dimethyl-2-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Comparison: 7,7-Dimethyl-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a dimethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
7,7-dimethyl-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C10H19N/c1-9(2)3-5-10(6-4-9)7-11-8-10/h11H,3-8H2,1-2H3 |
InChI Key |
YOOHXLAZTDELKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CNC2)C |
Origin of Product |
United States |
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